N-(4-fluorophenyl)-2-(methylamino)acetamide hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(4-fluorophenyl)-2-(methylamino)acetamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2O.ClH/c1-11-6-9(13)12-8-4-2-7(10)3-5-8;/h2-5,11H,6H2,1H3,(H,12,13);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQOUHDVXFVGQTP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(=O)NC1=CC=C(C=C1)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClFN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1177317-38-2 |

Source

|

| Record name | Acetamide, N-(4-fluorophenyl)-2-(methylamino)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1177317-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-fluorophenyl)-2-(methylamino)acetamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N-(4-fluorophenyl)-2-(methylamino)acetamide hydrochloride

Introduction: Significance and Synthetic Strategy

N-(4-fluorophenyl)-2-(methylamino)acetamide and its hydrochloride salt are of significant interest in medicinal chemistry and drug discovery. The presence of the fluorophenyl moiety and the secondary amine in the acetamide side chain are common pharmacophores found in various biologically active molecules. A reliable and scalable synthetic route is crucial for further investigation of this compound and its analogs.

The synthetic strategy outlined in this guide follows a robust and well-established two-step pathway. The core principle is the initial formation of a key intermediate, 2-chloro-N-(4-fluorophenyl)acetamide, through the acylation of 4-fluoroaniline. This intermediate then undergoes a nucleophilic substitution reaction with methylamine to yield the desired secondary amine, which is subsequently converted to its hydrochloride salt for improved stability and handling. This approach is favored for its high efficiency and the ready availability of the starting materials.

Overall Synthetic Workflow

The synthesis is logically divided into three primary stages: synthesis of the chloroacetamide intermediate, nucleophilic substitution with methylamine, and the final hydrochloride salt formation.

Caption: Overall workflow for the synthesis of this compound.

Part 1: Synthesis of 2-chloro-N-(4-fluorophenyl)acetamide (Intermediate)

The initial and critical step is the N-acylation of 4-fluoroaniline with chloroacetyl chloride. This reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 4-fluoroaniline attacks the electrophilic carbonyl carbon of chloroacetyl chloride. The presence of a mild base is essential to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Reaction Mechanism

Caption: Mechanism of N-acylation of 4-fluoroaniline with chloroacetyl chloride.

Experimental Protocol

A detailed procedure for the synthesis of the chloroacetamide intermediate is as follows:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-fluoroaniline (1.0 eq) and a non-nucleophilic base such as triethylamine (1.1 eq) or potassium carbonate (1.5 eq) in a suitable anhydrous solvent like dichloromethane (DCM) or toluene.[1] The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Acylating Agent: Cool the reaction mixture to 0 °C using an ice bath. Slowly add a solution of chloroacetyl chloride (1.05 eq) in the same solvent to the stirred mixture dropwise over a period of 30-60 minutes. Maintaining a low temperature is crucial to control the exothermic nature of the reaction and minimize side product formation.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting aniline is consumed.

-

Work-up and Isolation: Upon completion, quench the reaction by adding water. If DCM is used as the solvent, separate the organic layer. If toluene is used, filter the precipitated triethylamine hydrochloride. Wash the organic layer sequentially with dilute hydrochloric acid (to remove any unreacted amine and base), saturated sodium bicarbonate solution (to remove any remaining acid), and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate, to yield 2-chloro-N-(4-fluorophenyl)acetamide as a solid.[1]

| Parameter | Value | Reference |

| Starting Material | 4-Fluoroaniline | [1] |

| Reagent | Chloroacetyl Chloride | [1] |

| Base | Triethylamine or K₂CO₃ | [1] |

| Solvent | Dichloromethane or Toluene | [1] |

| Reaction Temperature | 0 °C to Room Temperature | [1] |

| Reaction Time | 4-6 hours | [1] |

| Purification | Recrystallization | [1] |

Part 2: Synthesis of N-(4-fluorophenyl)-2-(methylamino)acetamide (Free Base)

The second step involves the nucleophilic substitution of the chlorine atom in 2-chloro-N-(4-fluorophenyl)acetamide with methylamine. This is a classic SN2 reaction where the lone pair of electrons on the nitrogen of methylamine attacks the electrophilic carbon atom bonded to the chlorine, displacing the chloride ion.[2]

Experimental Protocol

-

Reaction Setup: Dissolve 2-chloro-N-(4-fluorophenyl)acetamide (1.0 eq) in a suitable polar aprotic solvent such as ethanol, acetonitrile, or dimethylformamide (DMF).

-

Addition of Nucleophile: Add an excess of methylamine (typically 2-3 equivalents) to the solution. Methylamine can be used as a solution in a solvent like ethanol or THF, or as a gas bubbled through the reaction mixture. The use of an excess of the amine nucleophile helps to drive the reaction to completion and also acts as a base to neutralize the HCl formed. Alternatively, a non-nucleophilic base like potassium carbonate can be added.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated (e.g., 50-80 °C) to increase the reaction rate.[3] The progress of the reaction should be monitored by TLC.

-

Work-up and Isolation: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water to remove any excess methylamine and inorganic salts.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude N-(4-fluorophenyl)-2-(methylamino)acetamide. Further purification can be achieved by column chromatography on silica gel if necessary.

| Parameter | Value |

| Starting Material | 2-chloro-N-(4-fluorophenyl)acetamide |

| Reagent | Methylamine (solution or gas) |

| Base (optional) | Excess Methylamine or K₂CO₃ |

| Solvent | Ethanol, Acetonitrile, or DMF |

| Reaction Temperature | Room Temperature to 80 °C |

| Reaction Time | Varies (monitor by TLC) |

| Purification | Column Chromatography |

Part 3: Formation of this compound

The final step is the conversion of the free base to its hydrochloride salt. This is typically done to improve the compound's stability, crystallinity, and solubility in aqueous media. The process involves the protonation of the basic secondary amine by hydrochloric acid.

Experimental Protocol

-

Dissolution: Dissolve the purified N-(4-fluorophenyl)-2-(methylamino)acetamide free base in a suitable anhydrous organic solvent. Anhydrous diethyl ether or a mixture of an alcohol (like isopropanol) and ether are commonly used.[4][5]

-

Acidification: Cool the solution in an ice bath. Slowly add a solution of anhydrous hydrogen chloride in diethyl ether or isopropanol dropwise with stirring.[4][5] Alternatively, dry HCl gas can be bubbled through the solution.[5] The amount of HCl added should be stoichiometric (1 equivalent) or in slight excess.

-

Precipitation and Isolation: The hydrochloride salt will typically precipitate out of the solution as a solid. Continue stirring in the cold for a period to ensure complete precipitation.

-

Purification: Collect the solid product by filtration, wash it with a small amount of cold anhydrous diethyl ether, and dry it under vacuum to obtain the pure this compound.

Characterization Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected 1H NMR Signals | Expected IR (cm-1) |

| 2-chloro-N-(4-fluorophenyl)acetamide | C₈H₇ClFNO | 187.60 | Aromatic protons, NH proton (amide), CH₂ protons | ~3300 (N-H), ~1670 (C=O), C-Cl stretch |

| N-(4-fluorophenyl)-2-(methylamino)acetamide | C₉H₁₁FN₂O | 182.19 | Aromatic protons, NH proton (amide), CH₂ protons, NH proton (amine), CH₃ protons | ~3300 (N-H), ~1660 (C=O) |

| This compound | C₉H₁₂ClFN₂O | 218.66 | Aromatic protons, NH proton (amide), CH₂ protons, NH₂⁺ protons, CH₃ protons | Broad N-H stretch, ~1670 (C=O) |

Note: Specific chemical shifts and coupling constants in NMR spectra, as well as precise IR absorption frequencies, would need to be determined experimentally.

Conclusion

This technical guide provides a detailed and scientifically grounded methodology for the synthesis of this compound. By following the outlined protocols and understanding the underlying chemical principles, researchers can reliably produce this valuable compound for further studies in drug discovery and development. The emphasis on careful control of reaction conditions, appropriate purification techniques, and thorough characterization is paramount to ensuring the integrity and purity of the final product.

References

-

An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. PubMed. [Link]

-

Synthesis of N-substituted chloroacetamides. ResearchGate. [Link]

-

An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. Bioorganic & Medicinal Chemistry Letters. [Link]

-

How to make a salt of a novel compound? ResearchGate. [Link]

-

Scheme 4. Synthesis of N-substituted chloroacetamides. ResearchGate. [Link]

-

Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. Scholars Research Library. [Link]

- Method for salt preparation.

-

A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. PubMed Central. [Link]

-

Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono. NIH. [Link]

-

This compound (C9H11FN2O). PubChem. [Link]

-

Supplementary Information. The Royal Society of Chemistry. [Link]

- Process of preparing a monobasic salt of a secondary amine.

-

2-Chloro-N-(4-fluorophenyl)acetamide. PMC - NIH. [Link]

-

Nucleophilic Substitution Reactions. University of Illinois Chicago. [Link]

-

Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. PMC - NIH. [Link]

-

Acetamide, N-(4-fluorophenyl)-2-bromo-. SpectraBase. [Link]

-

Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. PrepChem.com. [Link]

-

N-[1-(4-Fluorophenyl)propan-2-yl]acetamide. SpectraBase. [Link]

-

2-Chloro-N-(4-fluorophenyl)acetamide. ResearchGate. [Link]

-

Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. ResearchGate. [Link]

-

2-Chloro-N-(4-fluorophenyl)acetamide. ResearchGate. [Link]

Sources

"N-(4-fluorophenyl)-2-(methylamino)acetamide hydrochloride chemical properties"

An In-depth Technical Guide to N-(4-fluorophenyl)-2-(methylamino)acetamide hydrochloride

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data to offer insights into the compound's identity, proposed synthesis, analytical characterization, and safe handling procedures. While direct experimental data for this specific salt is limited, this guide leverages information from structurally similar analogs to provide a robust and scientifically grounded resource. The methodologies and data presented herein are intended to serve as a foundational reference for laboratory investigation and application development.

Introduction and Chemical Identity

This compound is a substituted acetamide derivative. The core structure consists of a 4-fluorophenyl group attached to an acetamide backbone, which is further substituted with a methylamino group. This class of compounds, N-(substituted phenyl)acetamides, is of significant interest in medicinal chemistry and materials science due to their diverse biological activities, which include roles as intermediates for protease inhibitors, herbicides, and kinase inhibitors.[1][2] The hydrochloride salt form is typically employed to improve the solubility and stability of the parent compound.

The chemical structure combines a halogenated aromatic ring, an amide linkage, and a secondary amine, making it a versatile intermediate for further chemical modification. Understanding its properties is crucial for its effective use in research and development.

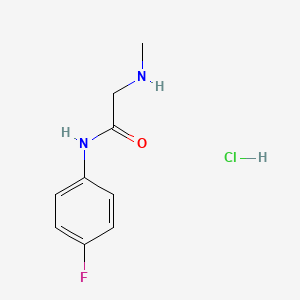

Chemical Structure

Caption: Chemical structure of this compound.

Physicochemical and Computed Properties

| Property | Value | Source |

| Molecular Formula (Free Base) | C₉H₁₁FN₂O | PubChem[3] |

| Molecular Weight (Free Base) | 182.20 g/mol | Calculated |

| Molecular Formula (HCl Salt) | C₉H₁₂ClFN₂O | Calculated |

| Molecular Weight (HCl Salt) | 218.66 g/mol | Calculated |

| Monoisotopic Mass (Free Base) | 182.08554 Da | PubChem (Predicted)[3] |

| IUPAC Name | This compound | N/A |

| InChIKey (Free Base) | DCYVSTTZRRMADT-UHFFFAOYSA-N | PubChem[3] |

| SMILES (Free Base) | CNCC(=O)NC1=CC=C(C=C1)F | PubChem[3] |

| XlogP (Predicted) | 1.1 | PubChem[3] |

Note: Properties are for the free base unless otherwise specified. The hydrochloride salt is expected to have higher water solubility and a higher melting point compared to the free base.

Proposed Synthesis and Purification

A plausible and efficient synthesis route for this compound can be designed based on established methods for N-substituted acetamide synthesis.[1][4] A two-step process starting from commercially available 4-fluoroaniline is proposed.

Synthetic Workflow

The synthesis involves the acylation of 4-fluoroaniline with 2-chloroacetyl chloride to form the intermediate, 2-chloro-N-(4-fluorophenyl)acetamide. This is followed by a nucleophilic substitution reaction where the chlorine atom is displaced by methylamine to yield the final product.

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Protocol (Proposed)

Step 1: Synthesis of 2-chloro-N-(4-fluorophenyl)acetamide [4]

-

To a solution of 4-fluoroaniline (1.0 eq) and triethylamine (1.0 eq) in toluene (5 mL per mmol of aniline) cooled in an ice bath (0-5 °C), add 2-chloroacetyl chloride (1.0 eq) dropwise over 30 minutes.

-

Allow the mixture to warm to room temperature and stir for 4 hours.

-

The triethylamine hydrochloride precipitate is removed by filtration.

-

The organic phase is washed sequentially with water and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure to yield the crude intermediate, which can be used directly or purified by recrystallization.

Step 2: Synthesis of N-(4-fluorophenyl)-2-(methylamino)acetamide

-

Dissolve the crude 2-chloro-N-(4-fluorophenyl)acetamide (1.0 eq) in a suitable solvent like tetrahydrofuran (THF).

-

Add an excess of aqueous methylamine solution (e.g., 40% in water, 3.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

-

Once complete, remove the THF under reduced pressure.

-

Extract the aqueous residue with ethyl acetate. The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated to yield the crude free base.

Step 3: Formation of the Hydrochloride Salt

-

Purify the free base by silica gel column chromatography if necessary.

-

Dissolve the purified product in a minimal amount of a solvent in which the salt is insoluble, such as diethyl ether or isopropanol.

-

Slowly add a solution of HCl in ether (e.g., 2M) or bubble dry HCl gas through the solution until precipitation is complete.

-

Collect the resulting white solid by filtration, wash with a small amount of cold ether, and dry under vacuum to yield this compound.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the fluorophenyl ring (likely two doublets of doublets), a singlet for the methyl group, a singlet or triplet for the methylene (CH₂) group, and broad singlets for the N-H protons of the amide and the ammonium salt.

-

¹³C NMR : The carbon NMR would show characteristic peaks for the aromatic carbons (with C-F coupling), the carbonyl carbon of the amide, and the aliphatic carbons of the methyl and methylene groups.[5]

-

-

Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) is a suitable technique. The spectrum should show a prominent peak for the molecular ion of the free base [M+H]⁺. Predicted collision cross section data for various adducts of the free base are available.[3]

| Adduct | Predicted m/z |

| [M+H]⁺ | 183.09282 |

| [M+Na]⁺ | 205.07476 |

| [M+K]⁺ | 221.04870 |

| Source: PubChemLite (Predicted)[3] |

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of the final compound.

Caption: General workflow for HPLC purity analysis.

Causality in Method Design:

-

Reversed-Phase C18 Column : This is the workhorse for moderately polar organic molecules like the target compound.

-

Acidified Mobile Phase (TFA/Formic Acid) : The acid serves two purposes: it protonates residual silanols on the silica column to reduce peak tailing, and it ensures the secondary amine of the analyte is protonated, leading to consistent retention and sharp peaks.

-

UV Detection at 254 nm : The fluorophenyl group provides a strong chromophore, making UV detection a straightforward and sensitive method for quantification.[6]

Safe Handling, Storage, and Disposal

Safety is paramount when handling any chemical. The hazard profile for this compound is inferred from safety data for close analogs.[7][8][9][10][11]

Hazard Identification

Based on analogs like 2-amino-N-(4-fluorophenyl)acetamide hydrochloride and N-(4-chlorophenyl)-2-(methylamino)acetamide hydrochloride, the compound should be treated as potentially hazardous.[9][11]

-

H302 : Harmful if swallowed.

-

H315 : Causes skin irritation.

-

H319 : Causes serious eye irritation.

-

H335 : May cause respiratory irritation.

Recommended Precautions

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[7][8]

-

Handling : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols. Avoid contact with skin, eyes, and clothing.[7][8]

-

First Aid :

Storage and Disposal

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and strong acids.[7][8]

-

Disposal : Dispose of contents and container in accordance with local, regional, and national regulations. This should be done via an approved waste disposal plant.[8]

Conclusion

This technical guide provides a detailed, albeit partially predictive, overview of this compound. By synthesizing data from structurally related compounds, we have outlined its core chemical properties, a viable synthetic route, robust analytical methods for characterization, and essential safety protocols. This document serves as a critical resource for researchers, enabling them to approach the synthesis, analysis, and application of this compound with a strong foundation of scientific and safety knowledge.

References

- Synquest Labs. N-(4-Fluorophenyl)-2-(4-hydroxyphenyl)acetamide Safety Data Sheet.

- PubChemLite. This compound (C9H11FN2O).

- Fisher Scientific. Safety Data Sheet for N-(2-Hydroxy-4-methylphenyl)acetamide.

- Chemical Label. 2-amino-N-(4-fluorophenyl)acetamide hydrochloride.

-

PubChem. N-(4-fluorophenyl)acetamide | C8H8FNO | CID 9601. Available at: [Link]

- BenchChem. HPLC method for quantification of 2-(4-fluorophenyl)-N-methylethanamine.

-

PubChem. N-(4-Fluorophenyl)-2-hydroxy-N-(1-methylethyl) acetamide | C11H14FNO2 | CID 6452934. Available at: [Link]

- The Royal Society of Chemistry. Supporting information for a study with NMR data of related acetamide compounds.

-

PubChem. N-(4-chlorophenyl)-2-(methylamino)acetamide hydrochloride | C9H12Cl2N2O | CID 16243344. Available at: [Link]

-

PubChem. N-(4-fluorophenyl)-2-(N-hydroxyimino)acetamide. Available at: [Link]

- Appchem. Acetamide,N-(4-chlorophenyl)-2-[[2-(diethylamino)ethyl]methylamino]-, hydrochloride (1:2).

-

NIH National Library of Medicine. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. Available at: [Link]

- The Royal Society of Chemistry. Supplementary Information for Synthesis of N-phenylacetamide derivatives.

- Fluorochem. n-(4-Chlorophenyl)-2-(methylamino)acetamide hydrochloride.

- GSRS. N-(4-CHLOROPHENYL)-2-(METHYLAMINO)ACETAMIDE HYDROCHLORIDE.

-

NIH National Library of Medicine. 2-Chloro-N-(4-fluorophenyl)acetamide. Available at: [Link]

-

NIST WebBook. Acetamide, N-ethyl-N-phenyl-. Available at: [Link]

-

PubMed. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. Available at: [Link]

Sources

- 1. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C9H11FN2O) [pubchemlite.lcsb.uni.lu]

- 4. 2-Chloro-N-(4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. synquestlabs.com [synquestlabs.com]

- 8. fishersci.com [fishersci.com]

- 9. chemical-label.com [chemical-label.com]

- 10. N-(4-fluorophenyl)acetamide | C8H8FNO | CID 9601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. N-(4-chlorophenyl)-2-(methylamino)acetamide hydrochloride | C9H12Cl2N2O | CID 16243344 - PubChem [pubchem.ncbi.nlm.nih.gov]

"CAS number for N-(4-fluorophenyl)-2-(methylamino)acetamide hydrochloride"

An In-Depth Technical Guide to N-(4-fluorophenyl)-2-(methylamino)acetamide hydrochloride

Authored by: A Senior Application Scientist

Foreword: Navigating the Landscape of Novel Chemical Entities

In the realm of drug discovery and development, precision and comprehensive understanding of a molecule's characteristics are paramount. This guide is dedicated to this compound, a compound of interest within the broader class of N-substituted acetamides. These scaffolds are recognized for their versatile roles in medicinal chemistry, acting as foundational structures for a range of therapeutic agents. This document provides an in-depth exploration of this specific molecule, from its fundamental identifiers to its synthesis, analysis, and potential applications. It is crafted for the discerning researcher and drug development professional, blending established principles with practical, field-proven insights to empower your scientific endeavors.

Section 1: Chemical Identity and Physicochemical Profile

CAS Number and Nomenclature

A critical first step in the characterization of any chemical entity is the assignment of a unique identifier. The Chemical Abstracts Service (CAS) Registry Number® is the global standard for this purpose.[1][2] It is important to note that as of the latest search of publicly available databases, a specific CAS number for the hydrochloride salt of N-(4-fluorophenyl)-2-(methylamino)acetamide has not been assigned. For the free base, N-(4-fluorophenyl)-2-(methylamino)acetamide, structural information is available, but a dedicated CAS number is also not prominently listed.[1]

For novel compounds, a CAS number is typically assigned upon submission to the CAS Registry Service.[3][4] For the purpose of this guide and internal tracking, a placeholder identifier might be used, but it is crucial to apply for an official CAS number for regulatory submissions and publications.[2]

-

Systematic (IUPAC) Name: this compound

-

Common Synonyms: 4-Fluoro-N-(2-(methylamino)acetyl)aniline hydrochloride

-

Free Base Molecular Formula: C₉H₁₁FN₂O[1]

Physicochemical Properties (Predicted)

Predictive models, based on the compound's structure, provide valuable initial insights into its physical and chemical properties. These predictions are instrumental in guiding experimental design, from dissolution studies to formulation development.

| Property | Predicted Value | Rationale and Significance |

| Molecular Weight | 218.65 g/mol (hydrochloride salt) | The molecular weight is fundamental for all stoichiometric calculations, including reaction yields and solution preparation. |

| Monoisotopic Mass | 182.08554 Da (free base)[1] | Essential for high-resolution mass spectrometry, enabling precise identification and confirmation of the synthesized compound. |

| XlogP (predicted) | 1.1 (free base)[1] | This value suggests a moderate lipophilicity, indicating a good balance between aqueous solubility and membrane permeability—a desirable trait for oral bioavailability. |

| Solubility | High in aqueous solutions and polar organic solvents | The hydrochloride salt form is specifically designed to enhance aqueous solubility, which is a critical factor for in vitro biological assays and for the development of parenteral or oral dosage forms.[5] |

| pKa (predicted) | ~7-8 (for the secondary amine) | The pKa of the methylamino group is crucial for understanding its ionization state at physiological pH. In the acidic environment of the stomach, it will be fully protonated, which can influence its absorption and distribution characteristics. |

Section 2: Synthesis and Purification Protocol

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The described protocol is a robust and logical pathway derived from established methodologies for the synthesis of related N-aryl-2-aminoacetamides.[6][7][8]

Synthetic Workflow Overview

The overall synthetic strategy involves a two-step process starting from 4-fluoroaniline: first, an acylation to introduce the chloroacetamide group, followed by a nucleophilic substitution to introduce the methylamino moiety. The final step is the formation of the hydrochloride salt.

Caption: Synthetic pathway for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-Chloro-N-(4-fluorophenyl)acetamide (Intermediate 1)

Rationale: This step involves the acylation of 4-fluoroaniline with chloroacetyl chloride. Triethylamine is used as a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion. Toluene is a suitable solvent due to its inertness and appropriate boiling point.[9]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-fluoroaniline (1.0 eq) and triethylamine (1.1 eq) in anhydrous toluene.

-

Addition of Acylating Agent: Cool the mixture to 0-5 °C in an ice bath. Add a solution of chloroacetyl chloride (1.05 eq) in anhydrous toluene dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 3-4 hours.

-

Work-up: The triethylamine hydrochloride salt will precipitate. Filter the solid and wash it with a small amount of cold toluene. Wash the filtrate sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

-

Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain pure 2-Chloro-N-(4-fluorophenyl)acetamide.

Step 2: Synthesis of N-(4-fluorophenyl)-2-(methylamino)acetamide (Free Base)

Rationale: This is a nucleophilic substitution reaction where the chlorine atom in Intermediate 1 is displaced by methylamine.[8] Using an excess of methylamine can help to minimize the formation of dialkylated byproducts and also acts as the base.

-

Reaction Setup: Dissolve the purified Intermediate 1 (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or acetonitrile in a sealed pressure vessel.

-

Addition of Amine: Add an aqueous or THF solution of methylamine (2.5-3.0 eq) to the reaction mixture.

-

Reaction Conditions: Seal the vessel and heat the mixture to 50-60 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and evaporate the solvent under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash with water and brine to remove excess methylamine and its salts.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient).

Step 3: Formation of the Hydrochloride Salt

Rationale: Converting the free base to its hydrochloride salt enhances its stability and aqueous solubility. This is achieved by treating the free base with a solution of hydrogen chloride.

-

Dissolution: Dissolve the purified free base in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or isopropanol.

-

Acidification: Cool the solution in an ice bath and add a solution of HCl in diethyl ether or isopropanol (1.1 eq) dropwise with stirring.

-

Precipitation: The hydrochloride salt should precipitate out of the solution. Continue stirring in the cold for 30 minutes to ensure complete precipitation.

-

Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield the final product, this compound.

Section 3: Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and quality of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.

Analytical Workflow

The following workflow ensures a comprehensive analysis of the final product.

Caption: Workflow for the analytical characterization of the final compound.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC coupled with UV and Mass Spectrometry (MS) detection is the gold standard for assessing the purity of pharmaceutical compounds.[6]

| Parameter | Condition | Rationale |

| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size | The C18 stationary phase provides excellent retention for moderately polar compounds like the analyte. The smaller particle size offers higher resolution and efficiency. |

| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid is a common mobile phase modifier for reverse-phase chromatography that provides protons for positive mode electrospray ionization in the mass spectrometer and helps to achieve good peak shape. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent in reverse-phase HPLC with low viscosity and UV cutoff. |

| Gradient | 5% to 95% B over 10 minutes | A gradient elution is necessary to elute any potential impurities with different polarities and to ensure the main peak is sharp and well-resolved. |

| Flow Rate | 0.3 mL/min | A typical flow rate for a 2.1 mm ID column that provides a good balance between analysis time and backpressure. |

| Column Temperature | 40 °C | Elevated temperature can improve peak shape and reduce viscosity, leading to lower backpressure and more reproducible retention times. |

| UV Detection | 254 nm | The fluorophenyl group provides a chromophore that absorbs UV light, allowing for quantification. 254 nm is a common wavelength for aromatic compounds. |

| MS Detection | Electrospray Ionization (ESI), Positive Mode | ESI is a soft ionization technique suitable for polar molecules. The secondary amine is readily protonated, making positive mode detection highly sensitive. The expected m/z for the free base [M+H]⁺ would be ~183.09. |

Section 4: Potential Applications and Biological Significance

N-substituted acetamides, particularly those containing a fluorophenyl moiety, are of significant interest in drug development due to their potential biological activities. The introduction of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of a drug candidate.[10]

-

Anticancer Activity: Structurally related 2-(4-fluorophenyl)-N-phenylacetamide derivatives have been investigated as potential anticancer agents, showing cytotoxicity against various cancer cell lines.[11] The title compound could be explored for similar activities.

-

Kinase Inhibition: Many kinase inhibitors feature an N-aryl acetamide core structure. For example, N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide has been identified as a selective Aurora Kinase B inhibitor.[12] This suggests that the title compound could be a scaffold for developing new kinase inhibitors.

-

Antioxidant and Anti-inflammatory Activity: Some acetamide derivatives have shown antioxidant and potential anti-inflammatory properties.[13] The N-(4-fluorophenyl) group could modulate these activities.

Further research, including in vitro and in vivo screening, is necessary to fully elucidate the pharmacological profile of this compound.

References

-

CAS Registry. CAS.org. Available from: [Link]

-

CAS Number Application. Proregulations. Available from: [Link]

-

2-Chloro-N-(4-fluorophenyl)acetamide. National Center for Biotechnology Information. PubChem Compound Database. Available from: [Link]

-

Understanding CAS Registry Number: a Key Identifier for Chemical Substances. REACH24H. Available from: [Link]

-

CAS Registration Criteria-Overview. CAS.org. Available from: [Link]

-

CAS Registry Services. CAS.org. Available from: [Link]

-

2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PubMed. Available from: [Link]

-

This compound. PubChemLite. Available from: [Link]

-

A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. PubMed Central. Available from: [Link]

-

Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed. Available from: [Link]

-

Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. Available from: [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). National Center for Biotechnology Information. Available from: [Link]

-

Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. National Center for Biotechnology Information. Available from: [Link]

Sources

- 1. CAS REGISTRY | CAS [cas.org]

- 2. Understanding CAS Registry Number: a Key Identifier for Chemical Substances - REACH24H [en.reach24h.com]

- 3. CAS Number Application - Proregulations [proregulations.com]

- 4. CAS Registry Servicesâ | CAS [cas.org]

- 5. CAS Databases Documentation | Chemical Information Resources [cas.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. CAS Common Chemistry [commonchemistry.cas.org]

- 10. mdpi.com [mdpi.com]

- 11. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

A-Z Guide to Structure Elucidation: N-(4-fluorophenyl)-2-(methylamino)acetamide hydrochloride

Introduction

In the landscape of pharmaceutical and chemical research, the unambiguous determination of a molecule's structure is the bedrock upon which all further investigation is built. An incorrect structural assignment can lead to misinterpreted biological data, flawed structure-activity relationships, and wasted resources. This guide provides an in-depth, technically-focused walkthrough for the complete structure elucidation of N-(4-fluorophenyl)-2-(methylamino)acetamide hydrochloride, a representative small organic molecule.

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of procedures to explain the causality behind experimental choices, emphasizing a multi-technique, self-validating approach. By integrating data from mass spectrometry, infrared spectroscopy, and a suite of nuclear magnetic resonance experiments, we will construct a verifiable and definitive structural model.

Compound Overview

-

Compound Name: this compound

-

Molecular Formula: C₉H₁₁FN₂O · HCl[1]

-

Expected Structure:

The Strategic Approach: A Symphony of Techniques

No single analytical technique provides a complete structural picture. A robust elucidation strategy relies on the convergence of data from orthogonal methods. Each technique provides a unique piece of the puzzle, and their collective agreement validates the final structure. Our workflow is designed to move from broad, foundational information to fine-detail connectivity.

Caption: Overall workflow for structure elucidation.

Part 1: Molecular Formula Determination via High-Resolution Mass Spectrometry (HRMS)

Expertise & Rationale: The first and most crucial step is to determine the elemental composition. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, often to within 5 ppm.[2] This precision is critical because it allows for the differentiation between molecular formulas that have the same nominal (integer) mass.[2][3] We analyze the free base of the compound to get the mass of the core molecule.

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS

-

Sample Preparation: Dissolve approximately 0.1 mg of the hydrochloride salt in 1 mL of a 50:50 acetonitrile/water solution with 0.1% formic acid. The acid helps to neutralize the sample and facilitate ionization of the free base.

-

Instrumentation: Utilize an ESI-TOF mass spectrometer.

-

Ionization Mode: Positive ion mode is selected to generate the protonated molecular ion, [M+H]⁺.

-

Mass Analysis: Acquire the spectrum over a mass range of m/z 50-500.

-

Calibration: Ensure the instrument is calibrated with a known standard immediately prior to the run to guarantee mass accuracy.

Data Interpretation

The goal is to match the experimentally observed accurate mass with a calculated mass for a proposed formula.

| Parameter | Value | Source |

| Proposed Formula (Free Base) | C₉H₁₁FN₂O | - |

| Calculated Monoisotopic Mass | 182.0855 Da | PubChem[1] |

| Observed [M+H]⁺ (Hypothetical) | 183.0928 m/z | - |

| Mass of Proton | 1.0073 Da | - |

| Inferred Experimental Mass of M | 182.0855 Da | - |

| Mass Difference | 0.0 ppm | - |

The exact mass of the protonated molecule [M+H]⁺ is predicted to be 183.09282.[1] An observed mass that matches this value to within 5 ppm provides extremely high confidence in the molecular formula C₉H₁₁FN₂O. This step is a self-validating system; a significant deviation would immediately indicate an incorrect formula or unexpected sample composition.[4]

Part 2: Functional Group Identification with FTIR Spectroscopy

Expertise & Rationale: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by specific chemical bonds, which vibrate at characteristic frequencies. For our target molecule, we expect to see absorptions corresponding to the amide C=O, N-H bonds, and aromatic C-H bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid hydrochloride salt directly onto the ATR crystal. No further preparation is needed.

-

Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

-

Background Correction: A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum.

Data Interpretation

The spectrum is analyzed for characteristic absorption bands. The amide I (C=O stretch) and amide II (N-H bend) bands are particularly diagnostic for secondary amides.[5][6][7][8]

| Observed Frequency (cm⁻¹) (Hypothetical) | Assignment | Significance |

| ~3300 (broad) | N-H Stretch (Amide & Ammonium) | Confirms presence of N-H bonds. Broadening suggests hydrogen bonding. |

| ~3050 | Aromatic C-H Stretch | Indicates the presence of the fluorophenyl ring. |

| ~2950 | Aliphatic C-H Stretch | Corresponds to the methyl and methylene groups. |

| ~1680 | Amide I (C=O Stretch) | Strong, sharp peak confirming the amide functional group.[6] |

| ~1550 | Amide II (N-H Bend) | Confirms the secondary amide structure.[5][9] |

| ~1220 | C-F Stretch | Indicates the presence of the fluorine substituent. |

Part 3: The Definitive Map - Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule.[10][11][12] We will use a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments to build the molecular structure piece by piece.

Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice. Its polarity ensures the hydrochloride salt is soluble, and its ability to participate in hydrogen bonding allows for the observation of exchangeable protons (N-H), which might be broadened or absent in other solvents.

¹H NMR Spectroscopy: The Proton Environment

Principle: ¹H NMR provides information about the number of different types of protons, the number of protons of each type (integration), and how many neighboring protons each proton has (multiplicity).

Experimental Protocol

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of DMSO-d₆.

-

Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer.

Data Interpretation (Hypothetical Data)

| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| a | 10.5 | Singlet (broad) | 1H | Amide N-H | Amide protons are deshielded and appear far downfield. |

| b | 9.5 | Singlet (broad) | 2H | Ammonium N-H₂⁺ | The protonated methylamino group protons are exchangeable and appear as a broad singlet. |

| c | 7.65 | Triplet of triplets | 2H | Ar-H (ortho to NH) | Protons on the aromatic ring coupled to both the adjacent aromatic protons and the fluorine atom. |

| d | 7.20 | Triplet of triplets | 2H | Ar-H (ortho to F) | Protons on the aromatic ring coupled to both the adjacent aromatic protons and the fluorine atom. |

| e | 4.10 | Singlet | 2H | -CH₂- | Methylene protons adjacent to the ammonium group and the carbonyl. |

| f | 2.80 | Singlet | 3H | -CH₃ | Methyl protons on the nitrogen. |

¹³C NMR Spectroscopy: The Carbon Skeleton

Principle: ¹³C NMR identifies all unique carbon environments in the molecule.[13] Proton-decoupled spectra are typically acquired, where each unique carbon appears as a single line.[14]

Experimental Protocol

-

Sample Preparation: Same as for ¹H NMR.

-

Acquisition: Standard proton-decoupled ¹³C acquisition.

Data Interpretation (Hypothetical Data)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| 168.0 | Amide C=O | Carbonyl carbons are highly deshielded and appear in this region.[15] |

| 159.0 (d, ¹JCF ≈ 240 Hz) | Ar-C (C-F) | The carbon directly attached to fluorine is downfield and shows a large coupling constant. |

| 135.0 | Ar-C (C-N) | Quaternary aromatic carbon attached to nitrogen. |

| 121.0 (d, ³JCF ≈ 8 Hz) | Ar-CH (ortho to NH) | Aromatic CH carbons. |

| 115.5 (d, ²JCF ≈ 22 Hz) | Ar-CH (ortho to F) | Aromatic CH carbons, shielded by the fluorine. |

| 55.0 | -CH₂- | Aliphatic carbon adjacent to a carbonyl and nitrogen. |

| 35.0 | -CH₃ | Aliphatic methyl carbon. |

2D NMR: Connecting the Dots

Expertise & Rationale: While 1D NMR identifies the pieces, 2D NMR shows how they are connected.[16][17][18] For a molecule of this size, COSY and HSQC are typically sufficient to solve the structure.[17][19][20]

Sources

- 1. PubChemLite - this compound (C9H11FN2O) [pubchemlite.lcsb.uni.lu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. FT-IR Spectroscopic Analysis of the Secondary Structures Present during the Desiccation Induced Aggregation of Elastin-Like Polypeptide on Silica - PMC [pmc.ncbi.nlm.nih.gov]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. Determination of Secondary Structure in Proteins by FTIR Spectroscopy - JenaLib [jenalib.leibniz-fli.de]

- 9. researchgate.net [researchgate.net]

- 10. A framework for automated structure elucidation from routine NMR spectra - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04105C [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. hyphadiscovery.com [hyphadiscovery.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. m.youtube.com [m.youtube.com]

- 15. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 16. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]

- 19. emerypharma.com [emerypharma.com]

- 20. chem.libretexts.org [chem.libretexts.org]

"mechanism of action of N-phenylacetamide derivatives"

**A Technical Guide to the

Abstract

The N-phenylacetamide scaffold is a cornerstone in modern medicinal chemistry, giving rise to a diverse class of therapeutic agents with a wide spectrum of biological activities. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the pharmacological effects of N-phenylacetamide derivatives. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge on their roles as anticonvulsants, analgesics, anti-inflammatory agents, and antimicrobial compounds. We will dissect the key molecular targets, including voltage-gated ion channels, cyclooxygenase enzymes, and microbial-specific pathways. Furthermore, this guide provides detailed, field-proven experimental protocols to enable the robust investigation and validation of these mechanisms, bridging theoretical knowledge with practical application in the laboratory.

Introduction: The Versatility of the N-Phenylacetamide Scaffold

The N-phenylacetamide core, characterized by a phenyl ring connected to an acetamide group, is a privileged structure in drug discovery. Its synthetic tractability and the ability to readily modify its physicochemical properties through substitution on both the phenyl ring and the acetamide nitrogen have made it a fertile ground for developing novel therapeutics.[1][2] Early compounds like acetanilide laid the groundwork, demonstrating analgesic properties that spurred further investigation.[2][3] Today, derivatives of this scaffold are recognized for their potent effects on the central nervous system (CNS), inflammatory pathways, and microbial pathogens.[4][5][6]

This guide moves beyond a simple catalog of activities to provide a detailed, mechanistic understanding. We will explore how subtle structural changes to the N-phenylacetamide backbone dictate target specificity and biological outcomes, offering insights crucial for rational drug design and development.

Chapter 1: Anticonvulsant Mechanisms of Action

The most well-documented and clinically relevant application of N-phenylacetamide derivatives is in the treatment of epilepsy.[1] Their primary mechanism involves the modulation of neuronal excitability, achieved predominantly through two key pathways: blockade of voltage-gated sodium channels and enhancement of GABAergic inhibition.[4][7][8]

1.1. Blockade of Voltage-Gated Sodium Channels (VGSCs)

The repetitive, high-frequency firing of neurons that characterizes a seizure is critically dependent on the function of voltage-gated sodium channels.[4] Many N-phenylacetamide derivatives exert their anticonvulsant effect by binding to these channels and stabilizing their inactivated state.[1][4] This action is use-dependent, meaning the compounds have a higher affinity for channels that are frequently opening and closing, as occurs during a seizure. This targeted action limits the pathological neuronal firing without significantly affecting normal, low-frequency neurotransmission.[1]

The phenylacetamide scaffold is crucial for this activity, with structure-activity relationship (SAR) studies showing that substitutions on the phenyl ring can significantly modulate binding affinity and potency.[4][9][10] This mechanism is shared with established antiepileptic drugs (AEDs) like phenytoin and carbamazepine.[4][11][12]

Caption: Mechanism of seizure suppression via VGSC blockade.

1.2. Enhancement of GABAergic Neurotransmission

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the CNS.[7] Enhancing its action is a proven strategy for seizure control. Some N-phenylacetamide derivatives are believed to modulate the GABAergic system, although this mechanism is often considered secondary to sodium channel blockade.[7][13] They may act as positive allosteric modulators of the GABA-A receptor, increasing the influx of chloride ions in response to GABA binding.[14][15] This hyperpolarizes the neuron, making it less likely to fire an action potential and thus raising the seizure threshold.

1.3. Experimental Protocols for Evaluating Anticonvulsant Activity

A tiered approach is essential for validating anticonvulsant mechanisms. This begins with broad in vivo screening to confirm efficacy, followed by precise in vitro techniques to elucidate the specific molecular target.

The MES test is a gold-standard preclinical model for generalized tonic-clonic seizures and is highly predictive of efficacy for drugs that act via VGSC blockade.[16][17][18][19]

-

Objective: To assess the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal seizure induced by electrical stimulation.

-

Methodology:

-

Animal Preparation: Adult mice or rats are used. The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group and a positive control group (e.g., Phenytoin, 20 mg/kg) are included.

-

Pre-treatment Time: Allow for sufficient time for drug absorption (typically 30-60 minutes).

-

Stimulation: A corneal or auricular electrode is used to deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice).

-

Observation: The animal is observed for the presence or absence of a tonic hindlimb extension. The complete abolition of this phase is considered protection.

-

Data Analysis: The percentage of animals protected in each group is calculated. The median effective dose (ED50), the dose that protects 50% of the animals, is determined using probit analysis.

-

This in vitro technique provides direct, high-fidelity evidence of a compound's effect on ion channel function.[20][21][22][23]

-

Objective: To measure the effect of a compound on the ionic currents flowing through voltage-gated sodium channels in real-time.

-

Methodology:

-

Cell Preparation: Use cultured neuronal cells (e.g., from dorsal root ganglia or neuroblastoma cell lines) known to express the sodium channel subtype of interest.

-

Recording Setup: A glass micropipette filled with an internal solution is pressed against a cell to form a high-resistance (>1 GΩ) "giga-seal".[24] The membrane patch is then ruptured to achieve the whole-cell configuration.[21]

-

Voltage Clamp: The amplifier holds the cell's membrane potential at a constant value (e.g., -80 mV). A series of depolarizing voltage steps are applied to elicit sodium currents.

-

Compound Application: The test compound is applied to the cell via a perfusion system.

-

Data Acquisition: Record sodium currents before (baseline), during, and after (washout) compound application.

-

Analysis: Analyze changes in current amplitude, kinetics (activation and inactivation), and use-dependency to characterize the blocking action.

-

Chapter 2: Analgesic & Anti-Inflammatory Mechanisms

N-phenylacetamide derivatives have also been developed as potent non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics.[5][25][26][27] Their primary mechanism in this context is the inhibition of cyclooxygenase (COX) enzymes.

2.1. Inhibition of Cyclooxygenase (COX) Enzymes

COX enzymes (with COX-1 and COX-2 being the most prominent isoforms) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[28][29] COX-1 is constitutively expressed and plays a role in homeostatic functions, while COX-2 is induced at sites of inflammation.[30] Many N-phenylacetamide derivatives act as non-selective or COX-2 selective inhibitors, blocking the production of prostaglandins and thereby reducing inflammation and pain.[25][31][32][33] Molecular docking studies suggest these derivatives fit into the active site of the COX enzymes, preventing substrate binding.[25][31]

Caption: A typical screening cascade for novel analgesic agents.

2.2. Experimental Protocols for Analgesic & Anti-inflammatory Activity

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified COX-1 and COX-2.[34][35]

-

Objective: To quantify the potency (IC50) and selectivity of a compound for COX-1 versus COX-2.

-

Methodology:

-

Reagent Preparation: Prepare assay buffer (e.g., 0.1 M Tris-HCl, pH 8), heme cofactor, and purified ovine COX-1 or human recombinant COX-2 enzyme.[30][36]

-

Assay Plate Setup: In a 96-well plate, set up wells for background, 100% initial activity, and inhibitor testing.[30]

-

Incubation: Add buffer, heme, and enzyme to the appropriate wells. Add serially diluted test compound or vehicle to the inhibitor and activity wells, respectively. Pre-incubate for a set time (e.g., 10 minutes at 37°C).[28][36]

-

Reaction Initiation: Add arachidonic acid substrate to all wells to start the reaction. Incubate for a precise duration (e.g., 2 minutes at 37°C).[28][36]

-

Detection: The peroxidase activity of COX is monitored colorimetrically by the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[30] Alternatively, the amount of prostaglandin E2 (PGE2) produced can be quantified using an ELISA kit.[34][35]

-

Calculation: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration that causes 50% inhibition).

-

The following table presents sample data from an in-vivo analgesic study, demonstrating how the efficacy of novel derivatives can be compared to a standard drug.

| Compound | Dose (mg/kg) | Mean Reaction Time (seconds ± SEM) |

| Control (Vehicle) | - | 7.25 ± 0.25 |

| Diclofenac Sodium | 50 | 14.85 ± 0.30 |

| Derivative AKM-2 | 200 | 14.50 ± 0.29 |

| Data adapted from a study on 2-chloro-N,N-diphenylacetamide derivatives using the hot plate method.[31] | ||

| **p<0.01 compared to the control group. |

Chapter 3: Antimicrobial Mechanisms of Action

Emerging research has identified certain N-phenylacetamide derivatives, such as 2-chloro-N-phenylacetamide, as having significant antifungal and antimicrobial potential.[6][37][38][39]

3.1. Disruption of Fungal Cell Membranes

A primary antifungal mechanism for these compounds appears to be the disruption of the fungal plasma membrane.[37][38] Studies suggest that these derivatives interact with ergosterol, a key sterol component of the fungal membrane that is absent in mammalian cells.[6][37][39] This interaction compromises membrane integrity, leading to leakage of cellular contents and ultimately, cell death (fungicidal activity). This targeted action provides a degree of selectivity for fungal cells over host cells.

3.2. Experimental Protocols for Antimicrobial Activity

This is a standardized, quantitative method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[40][41][42][43]

-

Objective: To determine the MIC of a test compound against a panel of clinically relevant bacterial or fungal strains.

-

Methodology:

-

Antimicrobial Preparation: Prepare a stock solution of the test compound and perform serial two-fold dilutions in a suitable broth medium (e.g., cation-adjusted Mueller-Hinton broth) in a 96-well microtiter plate.[41][44]

-

Inoculum Preparation: Prepare a standardized inoculum of the test organism adjusted to a 0.5 McFarland turbidity standard and then dilute it to the final testing concentration.[41]

-

Inoculation: Inoculate each well of the microdilution plate with the standardized inoculum.[41][44]

-

Controls: Include a growth control (broth + inoculum, no drug) and a sterility control (broth only).[41]

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 16-24 hours).[43][44]

-

Reading the MIC: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).[41]

-

Conclusion and Future Directions

The N-phenylacetamide scaffold has proven to be exceptionally versatile, yielding compounds that modulate a range of critical biological targets. Their mechanisms of action are diverse, from the well-established blockade of neuronal sodium channels for anticonvulsant effects, to the inhibition of COX enzymes for analgesia, and the disruption of fungal membranes for antimicrobial activity.

The future of N-phenylacetamide derivative development lies in enhancing target selectivity and optimizing pharmacokinetic profiles. For CNS targets, achieving greater subtype selectivity for sodium channels could lead to AEDs with improved efficacy and fewer side effects. For anti-inflammatory agents, increasing the selectivity ratio for COX-2 over COX-1 remains a key goal to minimize gastrointestinal toxicity. In the antimicrobial space, further elucidation of the precise molecular interactions with fungal-specific components will enable the design of more potent and less toxic agents. The robust experimental protocols detailed in this guide provide the foundational tools necessary for researchers to pursue these exciting avenues and unlock the full therapeutic potential of this remarkable chemical class.

References

- METHODS AND CONSIDERATIONS FOR EXPERIMENTAL EVALUATION OF ANTIEPILEPTIC DRUGS. [No Source Provided].

-

Broth Microdilution. MI - Microbiology. Available from: [Link]

-

Broth Dilution Method for MIC Determination. Microbe Online. Available from: [Link]

-

Broth microdilution. Grokipedia. Available from: [Link]

-

An ELISA method to measure inhibition of the COX enzymes. PubMed - NIH. Available from: [Link]

-

MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Available from: [Link]

-

Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC - NIH. Available from: [Link]

-

An ELISA method to measure inhibition of the COX enzymes. Springer Nature Experiments. Available from: [Link]

-

Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. PubMed Central. Available from: [Link]

-

Synthesis and pharmacological evaluation of phenylacetamides as sodium-channel blockers. PubMed. Available from: [Link]

-

A structure-activity relationship study of novel phenylacetamides which are sodium channel blockers. PubMed. Available from: [Link]

- Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. [No Source Provided].

-

Evaluation of anti epileptic drugs practical. Slideshare. Available from: [Link]

-

Evaluation of antifungal activity, mechanisms of action and toxicological profile of the synthetic amide 2-chloro- N-phenylacetamide. PubMed. Available from: [Link]

-

Antifungal activity and mechanism of action of 2-chloro-N -phenylacetamide: a new molecule with activity against strains of Aspergillus flavus. ResearchGate. Available from: [Link]

-

Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. PubMed. Available from: [Link]

-

a new molecule with activity against strains of Aspergillus flavus Antifungal activity and mechanism of action of 2-chloro-N -phenylacetamide. SciELO. Available from: [Link]

- patch-clamp-protocol-final.pdf. [No Source Provided].

-

Patch Clamp Electrophysiology, Action Potential, Voltage Clamp. Molecular Devices. Available from: [Link]

-

Electrophysiological Approaches for the Study of Ion Channel Function. PMC - NIH. Available from: [Link]

-

Antifungal activity and mechanism of action of 2-chloro-N -phenylacetamide: a new molecule with activity against strains of Aspergillus flavus. PubMed. Available from: [Link]

-

a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. Antifungal activity of 2-chloro-N-phenylacetamide. SciELO. Available from: [Link]

-

Synthesis of Some New Acetanilide Derivatives as COX Inhibitors and Assessment of Analgesic/ Anti-Inflammatory Activities. ProQuest. Available from: [Link]

-

Patch-Clamp Recording Protocol. Creative Bioarray. Available from: [Link]

-

New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice. Available from: [Link]

-

What is the mechanism of Acetylpheneturide?. Patsnap Synapse. Available from: [Link]

- New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. [No Source Provided].

-

Evaluation of Anticonvulsant Activity of 80% Methanolic Root Bark Extract and Solvent Fractions of Pentas schimperiana (A. Rich.) Vatke (Rubiaceae) in Swiss Albino Mice. PMC - PubMed Central. Available from: [Link]

-

An Overview of New Acetamide Derivatives in COX-II Inhibitors. ResearchGate. Available from: [Link]

-

An Overview of New Acetamide Derivatives in COX-II Inhibitors. Galaxy Publication. Available from: [Link]

-

Synthesis and analgesic activity of some acetamide derivatives. ResearchGate. Available from: [Link]

-

Investigation of some acetamido-N-benzylacetamide derivatives as potent anti-convulsant inhibitors. Scholars Research Library. Available from: [Link]

- Synthesis, analgesic and anti inflammatory activities of some new fenam

-

Old and New Analgesic Acetaminophen: Pharmacological Mechanisms Compared with Non-Steroidal Anti-Inflammatory Drugs. MDPI. Available from: [Link]

- MOLECULAR DESIGN OF N-ACYL DERIVATIVES OF 2-(2-OXOPYROLIDIN-1-YL)-ACETAMIDE WITH GABA-ERGIC AND GLUTAMATERGIC ACTIVITIES. [No Source Provided].

-

Sodium channel blocker. Wikipedia. Available from: [Link]

-

Phenethyl nicotinamides, a novel class of Na(V)1.7 channel blockers: structure and activity relationship. PubMed. Available from: [Link]

-

Understanding Sodium Channel Blockers: Mechanisms, Applications,. Prime Scholars. Available from: [Link]

-

Phenolics as GABAA Receptor Ligands: An Updated Review. PMC - PubMed Central. Available from: [Link]

-

GABA induces activity dependent delayed-onset uncoupling of GABA/benzodiazepine site interactions in neocortical neurons. PubMed. Available from: [Link]

Sources

- 1. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scielo.br [scielo.br]

- 7. What is the mechanism of Acetylpheneturide? [synapse.patsnap.com]

- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 9. Synthesis and pharmacological evaluation of phenylacetamides as sodium-channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A structure-activity relationship study of novel phenylacetamides which are sodium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sodium channel blocker - Wikipedia [en.wikipedia.org]

- 12. primescholars.com [primescholars.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Phenolics as GABAA Receptor Ligands: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. GABA induces activity dependent delayed-onset uncoupling of GABA/benzodiazepine site interactions in neocortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ijpp.com [ijpp.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]

- 19. Evaluation of Anticonvulsant Activity of 80% Methanolic Root Bark Extract and Solvent Fractions of Pentas schimperiana (A. Rich.) Vatke (Rubiaceae) in Swiss Albino Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Patch Clamp Protocol [labome.com]

- 21. docs.axolbio.com [docs.axolbio.com]

- 22. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]

- 23. Electrophysiological Approaches for the Study of Ion Channel Function - PMC [pmc.ncbi.nlm.nih.gov]

- 24. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]

- 25. Synthesis of Some New Acetanilide Derivatives as COX Inhibitors and assessment of Analgesic/Anti-Inflammatory Activities - ProQuest [proquest.com]

- 26. archivepp.com [archivepp.com]

- 27. Synthesis, analgesic and anti inflammatory activities of some new fenamate analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 29. archivepp.com [archivepp.com]

- 30. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 31. pdf.benchchem.com [pdf.benchchem.com]

- 32. researchgate.net [researchgate.net]

- 33. galaxypub.co [galaxypub.co]

- 34. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. An ELISA method to measure inhibition of the COX enzymes | Springer Nature Experiments [experiments.springernature.com]

- 36. cdn.caymanchem.com [cdn.caymanchem.com]

- 37. Evaluation of antifungal activity, mechanisms of action and toxicological profile of the synthetic amide 2-chloro- N-phenylacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 38. researchgate.net [researchgate.net]

- 39. Antifungal activity and mechanism of action of 2-chloro-N -phenylacetamide: a new molecule with activity against strains of Aspergillus flavus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 40. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 41. Broth Microdilution | MI [microbiology.mlsascp.com]

- 42. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 43. grokipedia.com [grokipedia.com]

- 44. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

A Methodological Guide to Determining the Solubility Profile of N-(4-fluorophenyl)-2-(methylamino)acetamide hydrochloride for Pharmaceutical Development

An In-depth Technical Guide for Drug Development Professionals

Abstract

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and overall developability. Insufficient solubility can terminate the progression of promising drug candidates, leading to significant financial and temporal losses. This guide presents a comprehensive methodological framework for the thorough characterization of N-(4-fluorophenyl)-2-(methylamino)acetamide hydrochloride, a novel chemical entity. As no public solubility data for this specific compound is currently available[1], this document serves as a detailed operational plan. We will delineate the strategic rationale behind solvent selection, provide step-by-step protocols for both kinetic and thermodynamic solubility assays, and illustrate how the resulting data informs critical downstream development decisions. This guide is intended for researchers, formulation scientists, and drug development professionals tasked with advancing new chemical entities from discovery to clinical application.

Introduction to the Target Compound: this compound

The successful development of any new chemical entity hinges on a profound understanding of its fundamental physicochemical properties. The subject of this guide, this compound, presents a unique structural profile that requires careful consideration.

-

Molecular Formula: C₉H₁₁FN₂O · HCl

-

SMILES: CNCC(=O)NC1=CC=C(C=C1)F.Cl

-

InChI: InChI=1S/C9H11FN2O.ClH/c1-11-6-9(13)12-8-4-2-7(10)3-5-8;/h2-5,11H,6H2,1H3,(H,12,13);1H

A preliminary structural analysis suggests a molecule with both lipophilic and hydrophilic characteristics. The 4-fluorophenyl group imparts a degree of lipophilicity, which can be challenging for aqueous solubility. Conversely, the methylamino and acetamide functionalities provide hydrogen bonding capabilities, while the hydrochloride salt form is explicitly designed to enhance solubility in aqueous media. The primary objective of the outlined studies is to quantify these competing influences and establish a definitive, multi-solvent solubility profile to guide its pharmaceutical development.

The Imperative of Solubility in Drug Development

Solubility is not merely a physical parameter; it is a cornerstone of drug efficacy and manufacturability. An API must dissolve in gastrointestinal fluids to be absorbed into the systemic circulation[]. Therefore, solubility directly influences an API's bioavailability and, consequently, its therapeutic effect[]. Early and accurate solubility assessment is crucial for:

-